6-(Bromomethyl)-2,2-dimethyloxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Bromomethyl)-2,2-dimethyloxane is an organic compound that belongs to the class of oxanes, which are six-membered cyclic ethers. This compound is characterized by the presence of a bromomethyl group attached to the sixth carbon of the oxane ring, and two methyl groups attached to the second carbon. The bromomethyl group makes this compound a valuable intermediate in organic synthesis due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-2,2-dimethyloxane typically involves the bromomethylation of 2,2-dimethyloxane. One common method is the reaction of 2,2-dimethyloxane with paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) as a solvent. This reaction proceeds under mild conditions and yields the desired bromomethylated product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and precise control of temperature and reagent concentrations to achieve efficient bromomethylation.
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-2,2-dimethyloxane undergoes several types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by various nucleophiles, such as amines, thiols, and alcohols, to form corresponding substituted oxane derivatives.
Oxidation Reactions: The bromomethyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). These reactions typically occur in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reduction reactions.
Major Products
Substitution: Depending on the nucleophile, products can include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: The major product is 2,2-dimethyloxane.
Scientific Research Applications
6-(Bromomethyl)-2,2-dimethyloxane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor ligands.
Medicine: It is used in the development of drug candidates, particularly those targeting specific enzymes or receptors.
Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-2,2-dimethyloxane primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Similar Compounds
6-(Chloromethyl)-2,2-dimethyloxane: Similar in structure but with a chloromethyl group instead of a bromomethyl group.
6-(Iodomethyl)-2,2-dimethyloxane: Similar in structure but with an iodomethyl group instead of a bromomethyl group.
2,2-Dimethyloxane: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
Uniqueness
6-(Bromomethyl)-2,2-dimethyloxane is unique due to the presence of the bromomethyl group, which imparts higher reactivity compared to its chloro- and iodo- counterparts. This makes it a more versatile intermediate in organic synthesis, allowing for a broader range of chemical transformations.
Properties
IUPAC Name |
6-(bromomethyl)-2,2-dimethyloxane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO/c1-8(2)5-3-4-7(6-9)10-8/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMCRRAGIXQCBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(O1)CBr)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1871726-65-6 |
Source
|
Record name | 6-(bromomethyl)-2,2-dimethyloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.